2-METHOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BENZAMIDE is a chemical compound that features a methoxy group and a triazole ring attached to a benzamide structure
Mechanism of Action
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It is suggested that the compound may undergo nucleophilic attack on isocyanates and copper-promoted intramolecular n–n oxidative coupling .
Biochemical Pathways
It is known that the compound is used in the preparation of pyridazines, which are heterodimeric cytokines modulators . This suggests that it may affect cytokine-related pathways.
Pharmacokinetics
It is known that the compound is slightly soluble in dmso , which may influence its bioavailability.
Result of Action
It is known that the compound is used in the preparation of pyridazines, which are heterodimeric cytokines modulators . This suggests that it may have an impact on cytokine activity and related cellular processes.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . This suggests that light, moisture, and temperature may affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BENZAMIDE typically involves the following steps:
Synthesis of 1H-1,2,4-triazol-3-amine: This intermediate is prepared by reacting hydrazine with formamide under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Large-scale synthesis of intermediates: Using automated reactors to control temperature and reaction time.
Purification: Employing techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)benzamide.
Reduction: Formation of 2-methoxy-N-(1H-1,2,4-triazol-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-METHOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
2-METHOXY-N-(1H-1,2,4-TRIAZOL-3-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and triazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-5-3-2-4-7(8)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYGXZLZBIICHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.